Einecs 275-860-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 275-860-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 275-860-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled reaction environments to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The industrial production methods are optimized for efficiency and cost-effectiveness while maintaining high-quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 275-860-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications in research and industry.
Wissenschaftliche Forschungsanwendungen
Einecs 275-860-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it plays a role in studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, in industry, this compound is utilized in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of Einecs 275-860-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Einecs 275-860-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and effectiveness in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
71701-04-7 |
---|---|
Molekularformel |
C13H20ClNO3 |
Molekulargewicht |
273.75 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine;ethyl hydrogen carbonate |
InChI |
InChI=1S/C10H14ClN.C3H6O3/c1-10(2,12)7-8-3-5-9(11)6-4-8;1-2-6-3(4)5/h3-6H,7,12H2,1-2H3;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
WJOZSEJBNHCSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)O.CC(C)(CC1=CC=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.